molecular formula C23H33NO4 B6085729 3-[(3,4-DIETHOXYPHENETHYL)AMINO]-2-PENTANOYL-2-CYCLOHEXEN-1-ONE

3-[(3,4-DIETHOXYPHENETHYL)AMINO]-2-PENTANOYL-2-CYCLOHEXEN-1-ONE

Cat. No.: B6085729
M. Wt: 387.5 g/mol
InChI Key: LZOVTLNFEUVDQE-WZRVJKBVSA-N
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Description

3-[(3,4-Diethoxyphenethyl)amino]-2-pentanoyl-2-cyclohexen-1-one is an organic compound with a complex structure that includes a cyclohexenone ring, a pentanoyl group, and a diethoxyphenethylamine moiety

Properties

IUPAC Name

(2E)-3-[2-(3,4-diethoxyphenyl)ethylimino]-2-(1-hydroxypentylidene)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO4/c1-4-7-10-19(25)23-18(9-8-11-20(23)26)24-15-14-17-12-13-21(27-5-2)22(16-17)28-6-3/h12-13,16,25H,4-11,14-15H2,1-3H3/b23-19+,24-18?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOVTLNFEUVDQE-WZRVJKBVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=C1C(=NCCC2=CC(=C(C=C2)OCC)OCC)CCCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C(=C\1/C(=NCCC2=CC(=C(C=C2)OCC)OCC)CCCC1=O)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Diethoxyphenethyl)amino]-2-pentanoyl-2-cyclohexen-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexenone Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Pentanoyl Group: This step involves the acylation of the cyclohexenone ring using a suitable acylating agent such as pentanoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Diethoxyphenethylamine Moiety: This step involves the nucleophilic substitution reaction between the acylated cyclohexenone and 3,4-diethoxyphenethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Diethoxyphenethyl)amino]-2-pentanoyl-2-cyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-[(3,4-Diethoxyphenethyl)amino]-2-pentanoyl-2-cyclohexen-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its potential anti-inflammatory and analgesic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in research to study its effects on various biological pathways and its potential as a bioactive molecule.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,4-Diethoxyphenethyl)amino]-2-pentanoyl-2-cyclohexen-1-one involves its interaction with specific molecular targets in biological systems. The compound may act by:

    Binding to Receptors: It may bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.

    Modulation of Gene Expression: It may influence the expression of genes involved in inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    3-[(3,4-Dimethoxyphenethyl)amino]-2-pentanoyl-2-cyclohexen-1-one: Similar structure but with methoxy groups instead of ethoxy groups.

    3-[(3,4-Diethoxyphenyl)amino]-2-pentanoyl-2-cyclohexen-1-one: Similar structure but with a phenyl group instead of a phenethyl group.

Uniqueness

3-[(3,4-Diethoxyphenethyl)amino]-2-pentanoyl-2-cyclohexen-1-one is unique due to the presence of both diethoxyphenethyl and pentanoyl groups, which confer specific chemical and biological properties

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